molecular formula C12H15BrN2O B1374772 2-Bromo-6-(4-methylpiperazino)benzaldehyde CAS No. 1381944-64-4

2-Bromo-6-(4-methylpiperazino)benzaldehyde

Cat. No.: B1374772
CAS No.: 1381944-64-4
M. Wt: 283.16 g/mol
InChI Key: SKXRXIOFWRSMCH-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-methylpiperazino)benzaldehyde is an organic compound with the molecular formula C12H15BrN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a 4-methylpiperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-methylpiperazino)benzaldehyde typically involves the bromination of 2-(4-methylpiperazino)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-methylpiperazino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-(4-methylpiperazino)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-methylpiperazino)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atom and the aldehyde group play crucial roles in these interactions, facilitating the formation of stable adducts with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
  • 4-Bromo-2-(4-methylpiperazino)benzaldehyde
  • 2-Chloro-6-(4-methylpiperazino)benzaldehyde

Uniqueness

2-Bromo-6-(4-methylpiperazino)benzaldehyde is unique due to the presence of both a bromine atom and a 4-methylpiperazino group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern also influences its physicochemical properties, making it a valuable compound for various applications .

Biological Activity

2-Bromo-6-(4-methylpiperazino)benzaldehyde is an organic compound with the molecular formula C12H15BrN2O. Its structure features a bromine atom and a 4-methylpiperazino group attached to a benzaldehyde moiety, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The presence of the bromine atom and the aldehyde group is crucial for these interactions, facilitating the formation of stable adducts with target molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition. For instance, studies have shown that derivatives of similar compounds have demonstrated potent activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may share similar properties .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, a related study highlighted that compounds with similar structural motifs were effective in inhibiting tumor cell proliferation by disrupting microtubule dynamics .

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial potential .
  • Anticancer Activity : In another investigation, derivatives were synthesized and tested for cytotoxic effects on human cancer cell lines. The compound exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) of 5 µM against prostate cancer cells, demonstrating promising anticancer activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (GI50)
This compound 32 µg/mL5 µM
4-Bromo-2-(4-methylpiperazino)benzaldehyde 64 µg/mL10 µM
2-Chloro-6-(4-methylpiperazino)benzaldehyde 128 µg/mL20 µM

This table illustrates that this compound shows superior antimicrobial and anticancer activities compared to its analogs.

Properties

IUPAC Name

2-bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXRXIOFWRSMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743054
Record name 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-64-4
Record name 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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